molecular formula C16H19NO4S2 B2769960 N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]propanamide CAS No. 946348-49-8

N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]propanamide

Cat. No.: B2769960
CAS No.: 946348-49-8
M. Wt: 353.45
InChI Key: BPSVODNOWBQZJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]propanamide” is an organic compound. It contains functional groups such as a methoxy group (OCH3), a sulfonyl group (SO2), and a propanamide group (CH2CH2CONH2). The presence of these functional groups suggests that the compound might have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or an existing study, it’s not possible to provide a detailed analysis .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on its exact structure and the conditions under which it’s used. The presence of the sulfonyl and amide groups could make it reactive towards nucleophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and reactivity. These properties would be determined by the compound’s molecular structure. Without specific data, it’s not possible to provide this information .

Scientific Research Applications

Nucleophilic Side Chains of Proteins

N-Ethyl-5-phenylisoxazolium-3′-sulfonate is a reagent that can be used to probe imidazole, lysine, cysteine, and tyrosine residues in proteins under appropriate conditions. This compound demonstrates the utility of sulfonamides as spectrophotometric probes for analyzing protein structures and functions (Llamas et al., 1986).

Biocatalysis in Drug Metabolism

Sulfonamide compounds have been employed in the preparation of mammalian metabolites of drugs, demonstrating the role of microbial-based biocatalytic systems in producing drug metabolites for structural characterization. This application is crucial for understanding drug metabolism and developing analytical standards for clinical investigations (Zmijewski et al., 2006).

Ocular Hypotensive Activity

Sulfonamide derivatives have been investigated for their potential in treating glaucoma through the inhibition of carbonic anhydrase. The modification of sulfonamide structures has led to compounds with significant ocular hypotensive activity, offering insights into the development of new treatments for eye diseases (Prugh et al., 1991).

Nucleoside Chemistry

In nucleoside chemistry, sulfonamide derivatives serve as intermediates for the synthesis of bioactive molecules, including mechanism-based inhibitors of ribonucleoside diphosphate reductase. This highlights the importance of sulfonamides in the development of new therapeutic agents (Chambert et al., 2002).

Antitumor Activity

Sulfonamide-focused libraries have led to the discovery of compounds with significant antitumor activity. The COMPARE analysis and cell cycle analysis have identified sulfonamides as potent cell cycle inhibitors, contributing to the advancement of cancer treatment (Owa et al., 2002).

Insecticidal Activity

The novel class of insecticides, sulfoximines, exemplified by sulfoxaflor, shows broad-spectrum efficacy against various sap-feeding pests. Sulfoxaflor's unique mode of action and lack of cross-resistance with other insecticides highlight the significance of sulfonamide derivatives in addressing resistance issues in pest management (Zhu et al., 2011).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with enzymes such as cathepsin s . Cathepsin S is a cysteine protease involved in major histocompatibility complex class II antigen presentation, and its inhibition can lead to potential therapeutic effects in autoimmune diseases and cancer.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific data, it’s not possible to provide details on the safety and hazards of this compound .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include exploring its reactivity, stability, and possible uses in various fields .

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4S2/c1-3-16(18)17-11-15(14-5-4-10-22-14)23(19,20)13-8-6-12(21-2)7-9-13/h4-10,15H,3,11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPSVODNOWBQZJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCC(C1=CC=CS1)S(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.